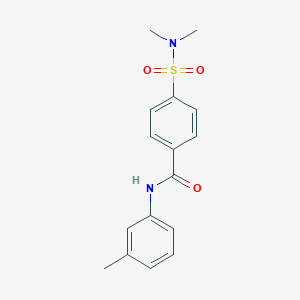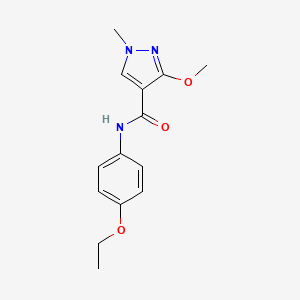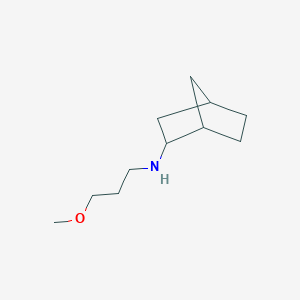
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, demonstrating the adaptability of benzamide compounds to various synthetic routes .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex and is often analyzed using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation, revealing its crystallization in a triclinic system . This level of structural detail is crucial for understanding the interactions and potential reactivity of benzamide compounds.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions. The Diels-Alder reaction was employed to create methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, showcasing the reactivity of benzamide compounds in cycloaddition reactions . These reactions not only yield complex molecular structures but also demonstrate the potential for creating diverse benzamide-based molecules with varying properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide's properties were explored through DFT calculations, revealing insights into its electronic properties, such as HOMO and LUMO energies, and its antioxidant properties were assessed using the DPPH free radical scavenging test . These properties are essential for the potential application of benzamide derivatives in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Synthesis and Characterization
- 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide derivatives are synthesized for various applications in medicinal chemistry. These compounds have potential to bind nucleotide protein targets and are of interest in drug chemistry (Saeed et al., 2015).
Antimicrobial Activity
- Some derivatives exhibit interesting antimicrobial activity against a range of bacteria and fungi, showing potential as effective agents in combating microbial infections (Ghorab et al., 2017).
Analytical Applications
- These compounds are utilized in analytical chemistry, particularly in nonaqueous capillary electrophoresis for separation and quality control of various substances (Ye et al., 2012).
Anti-Tubercular Applications
- Derivatives of 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide are studied for their potential as anti-tubercular agents. Some have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nimbalkar et al., 2018).
Antibacterial and Antifungal Properties
- Benzamide derivatives, including those related to 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide, have been noted for their antibacterial and antifungal activities, making them significant in the study of new pharmaceuticals (Vasu et al., 2003).
Cancer Research
- Some of these compounds have demonstrated potential in inhibiting the production of nitric oxide in microglia cells, which could have implications in cancer research and treatment (Kim et al., 2009).
Structural Analysis
- Extensive research has been conducted on the crystal structures of various benzamide derivatives, providing valuable information for understanding their chemical behavior and potential applications in material science (Kranjc et al., 2011).
Histone Deacetylase Inhibition
- Some derivatives act as histone deacetylase (HDAC) inhibitors, which are relevant in cancer treatment. They can induce cancer cell apoptosis and cell-cycle arrest (Zhou et al., 2008).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-14(11-12)17-16(19)13-7-9-15(10-8-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULOENYOTPLCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)


![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)
